![molecular formula C21H25FN6O4 B2719672 乙酸-4-[[7-[(2-氟苯基)甲基]-3-甲基-2,6-二氧代嘧啶-8-基]甲基]哌嗪-1-甲酸乙酯 CAS No. 862979-64-4](/img/structure/B2719672.png)
乙酸-4-[[7-[(2-氟苯基)甲基]-3-甲基-2,6-二氧代嘧啶-8-基]甲基]哌嗪-1-甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compound was designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of the compound was analyzed using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were carried out in a 50 mL round bottom flask . The reactions involved substituted alkyne and substituted azide in tetrahydrofolate (THF, 20 ml) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学研究应用
合成和生物活性
研究探索了含有该化合物的杂化分子的合成及其生物活性。例如,Başoğlu 等人。(2013) 合成了乙基 4-氨基-2-氟苯基哌嗪-1-羧酸酯衍生物,并研究了它们的抗菌、抗脂肪酶和抗脲酶活性。一些衍生物对各种微生物表现出良好至中等抗菌活性,以及显着的抗脲酶和抗脂肪酶活性 (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013)。
光物理性质研究
研究了诺氟沙星及其衍生物的光物理性质,包括与乙基 4-[[7-[(2-氟苯基)甲基]-3-甲基-2,6-二氧嘌呤-8-基]甲基]哌嗪-1-羧酸酯相关的化合物,以了解各种官能团在喹诺酮环行为中的作用。Cuquerella 等人。(2006) 研究了不同取代如何影响单线激发态失活,发现分子内电子转移在这些化合物的な光物理行为中起着重要作用 (Cuquerella, Miranda, & Bosca, 2006)。
抗菌和抗肿瘤活性
该化合物的衍生物的抗菌和抗肿瘤活性也是研究的重点。丁等人。(2016) 制备了一系列含有 1-[双-(4-氟苯基)甲基]哌嗪基团的 1,2,4-三唑席夫碱,表明大多数化合物对肿瘤细胞表现出显着的抑制活性,特别关注 CDC25B 抑制,突出了这些化合物在抗肿瘤研究中的潜力 (Ding et al., 2016)。
结构分析
相关化合物的结构分析,如依诺沙星三水合物,提供了对与这些化合物的生物活性相关的分子排列和潜在相互作用的见解。帕尔韦兹等人。(2004) 描述了依诺沙星三水合物的晶体结构,阐明了可能影响药物功效的氢键和分子构象 (Parvez, Arayne, Sultana, & Siddiqi, 2004)。
作用机制
Target of Action
The compound “Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate” is a complex organic molecule that contains several functional groups and structural features that are common in pharmaceutical compounds . These include a piperazine ring, a purine ring, and a fluorophenyl group. Each of these structural features could potentially interact with different biological targets.
Mode of Action
The mode of action of a compound is determined by its interactions with its biological targets. For example, the piperazine ring is a common feature in many drugs and is known to interact with a variety of receptors in the nervous system . The purine ring is a component of many important biological molecules, including DNA, RNA, and ATP, and can interact with a variety of enzymes and other proteins .
Biochemical Pathways
The compound could potentially affect multiple biochemical pathways due to its complex structure. For example, compounds containing a purine ring can interfere with nucleic acid synthesis and metabolism, while piperazine derivatives can affect neurotransmitter systems .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it acts on neurotransmitter receptors, it could affect neuronal signaling and potentially have effects on mood, cognition, or pain perception .
属性
IUPAC Name |
ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O4/c1-3-32-21(31)27-10-8-26(9-11-27)13-16-23-18-17(19(29)24-20(30)25(18)2)28(16)12-14-6-4-5-7-15(14)22/h4-7H,3,8-13H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZADSFKZQNEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。